Radioiodination‑Enabled SPECT Imaging Potential vs. Non‑Iodinated Phenoxy Analogs
The 3‑iodophenoxy substituent was deliberately introduced to permit radioiodine incorporation for single‑photon emission computed tomography (SPECT) imaging of EGFR‑TK. The KAKENHI programme in which the compound was designed aimed to visualise EGFR‑TK expression in tumours; no such direct radiolabelling capability exists for the 4‑phenoxy, 4‑(4‑methylphenoxy), or 4‑(4‑fluorophenoxy) analogs, which lack an iodine atom [1]. The specific derivative N-((5-(4-(3-iodophenoxy)thieno[3,2-d]pyrimidin-6-yl)furan-2-yl)methyl)-2-morpholinoethanamine (compound 6) was synthesised and evaluated for EGFR‑TK inhibition, revealing substantially reduced kinase inhibitory activity compared to reference drugs gefitinib and erlotinib, consistent with a design optimised for imaging rather than therapeutic blockade [2].
| Evidence Dimension | Radioiodination feasibility for nuclear imaging |
|---|---|
| Target Compound Data | Structurally pre‑installed iodine permits direct isotopic exchange or radio‑demetallation labelling with ¹²³I/¹²⁵I |
| Comparator Or Baseline | 4‑Phenoxythieno[3,2-d]pyrimidine: no iodine; 4‑(4‑methylphenoxy)‑2‑phenylthieno[3,2-d]pyrimidine (CAS 691869‑12‑2): no iodine |
| Quantified Difference | Binary (labellable vs. non‑labellable); radiolabelling yield and specific activity data not yet published for this exact compound |
| Conditions | Design intent documented in KAKENHI Project 23591828 (2013); compound 6 synthesised and submitted to EGFR‑TK enzyme inhibition assay; quantitative SPECT imaging studies not completed due to insufficient EGFR‑TK inhibitory potency |
Why This Matters
For procurement decisions in radiopharmaceutical chemistry, the presence of a pre‑installed iodine atom eliminates the need for late‑stage halogen introduction and directly enables the development of SPECT‑compatible imaging probes, a capability absent in all non‑iodinated 4‑phenoxy thieno[3,2-d]pyrimidine analogs.
- [1] Hirata, M. et al. (2013) 'Development of Novel Diagnostic Agents Aimed at Constructing a Support System for Cancer Treatment Planning by EGFR Signal Inhibition', KAKENHI Project 23591828, 2013 Annual Status Report. Osaka University of Pharmaceutical Sciences. View Source
- [2] Hirata, M. et al. (2013) 'Development of Novel Diagnostic Agents Aimed at Constructing a Support System for Cancer Treatment Planning by EGFR Signal Inhibition', KAKENHI Project 23591828, 2013 Annual Status Report. Osaka University of Pharmaceutical Sciences. View Source
